9-[(4-Benzylphenoxy)methyl]anthracene
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Overview
Description
9-[(4-Benzylphenoxy)methyl]anthracene is an organic compound with the molecular formula C28H22O. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound is characterized by the presence of a benzylphenoxy group attached to the anthracene core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(4-Benzylphenoxy)methyl]anthracene typically involves the following steps:
Starting Materials: The synthesis begins with anthracene and 4-benzylphenol as the primary starting materials.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any interference from moisture. A suitable solvent, such as dichloromethane or toluene, is used to dissolve the reactants.
Catalyst: A base catalyst, such as potassium carbonate or sodium hydride, is employed to facilitate the nucleophilic substitution reaction.
Reaction: The anthracene is first brominated to form 9-bromoanthracene. This intermediate is then reacted with 4-benzylphenol in the presence of the base catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to enhance the efficiency and yield of the reaction.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
9-[(4-Benzylphenoxy)methyl]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are employed for substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
9-[(4-Benzylphenoxy)methyl]anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a probe in photophysical studies.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a fluorescent marker.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of photodynamic therapy.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9-[(4-Benzylphenoxy)methyl]anthracene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. The compound can intercalate into DNA, disrupting its structure and function. Additionally, its photophysical properties enable it to generate reactive oxygen species upon irradiation, which can induce cellular damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
9-[(4-Benzylphenoxy)methyl]anthracene is unique due to the presence of the benzylphenoxy group, which enhances its photophysical properties and increases its solubility in organic solvents. This makes it particularly useful in applications requiring high fluorescence and stability.
Properties
CAS No. |
51513-53-2 |
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Molecular Formula |
C28H22O |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
9-[(4-benzylphenoxy)methyl]anthracene |
InChI |
InChI=1S/C28H22O/c1-2-8-21(9-3-1)18-22-14-16-25(17-15-22)29-20-28-26-12-6-4-10-23(26)19-24-11-5-7-13-27(24)28/h1-17,19H,18,20H2 |
InChI Key |
DYMACXNXSYIHFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OCC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origin of Product |
United States |
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